molecular formula C14H20N2O B1269744 4-amino-N-cyclohexyl-N-methylbenzamide CAS No. 38681-80-0

4-amino-N-cyclohexyl-N-methylbenzamide

Cat. No.: B1269744
CAS No.: 38681-80-0
M. Wt: 232.32 g/mol
InChI Key: VBQURISEJZGIJF-UHFFFAOYSA-N
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Description

4-Amino-N-cyclohexyl-N-methylbenzamide (CAS: 38681-80-0) is a substituted benzamide derivative with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.33 g/mol . Structurally, it features a benzamide core substituted with an amino group at the para position of the benzene ring and two distinct substituents on the amide nitrogen: a cyclohexyl group and a methyl group.

Properties

IUPAC Name

4-amino-N-cyclohexyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQURISEJZGIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356100
Record name 4-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38681-80-0
Record name 4-Amino-N-cyclohexyl-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38681-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexyl-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoyl chloride, cyclohexylamine, and methylamine.

    Reduction of Nitro Group: The nitro group in 4-nitrobenzoyl chloride is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Amidation Reaction: The resulting 4-aminobenzoyl chloride is then reacted with cyclohexylamine and methylamine under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon for the reduction step.

    Automated Reactors: Employing automated reactors to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form secondary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophilic Reagents: Nitrating agents like nitric acid or halogenating agents like bromine for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitrobenzamides or halogenated benzamides.

Scientific Research Applications

4-amino-N-cyclohexyl-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 4-amino-N-cyclohexyl-N-methylbenzamide and related benzamide derivatives:

Compound Name Substituents (Benzene Ring) Amide Nitrogen Substituents Molecular Weight (g/mol) Key Physicochemical/Biological Properties Synthesis Highlights References
This compound 4-Amino Cyclohexyl, Methyl 232.33 High polarity due to amino group; potential H-bonding Likely via amidation of 4-aminobenzoyl chloride with N-cyclohexyl-N-methylamine (inferred)
N-Cyclohexyl-4-methoxybenzamide 4-Methoxy Cyclohexyl 233.33 Moderate lipophilicity; methoxy enhances stability Amidation of 4-methoxybenzoyl chloride with cyclohexylamine
4-Chloro-N-cyclohexylbenzamide 4-Chloro Cyclohexyl 251.78 Electron-withdrawing Cl increases reactivity Reacting 4-chlorobenzoyl chloride with cyclohexylamine
N-Cyclohexyl-4-methyl-benzamide 4-Methyl Cyclohexyl 217.31 Hydrophobic; methyl group reduces solubility Synthesis via 4-methylbenzoyl chloride and cyclohexylamine
4-Hydroxy-N-methylbenzamide 4-Hydroxy Methyl 151.16 High solubility due to phenolic -OH; H-bonding Mannich-Einhorn reaction or direct amidation
4-Methoxy-N-methylbenzamide 4-Methoxy Methyl 165.19 Crystalline solid; methoxy improves metabolic stability Reaction of N-(chloromethyl)benzamide with methylamine

Key Observations:

Electronic and Steric Effects: The amino group in this compound introduces strong electron-donating effects and hydrogen-bonding capacity, which may enhance interactions with biological targets compared to methoxy or chloro analogs .

Synthetic Routes :

  • Most analogs are synthesized via amidation of substituted benzoyl chlorides with appropriate amines. For example, 4-chloro-N-cyclohexylbenzamide is prepared using 4-chlorobenzoyl chloride and cyclohexylamine .
  • Secondary amides (e.g., dual substituents on nitrogen) may require specialized reagents, such as N-(chloromethyl)benzamide derivatives or multi-step protocols .

Crystallographic and Structural Insights :

  • Compounds like 4-methoxy-N-methylbenzamide exhibit planar amide groups with dihedral angles of ~10.6° relative to the benzene ring, facilitating crystal packing via N—H⋯O hydrogen bonds .
  • In contrast, 4-hydroxy-N-methylbenzamide displays three independent molecules in its asymmetric unit, linked by O—H⋯O and C—H⋯N interactions .

Biological Relevance: N-Substituted benzamides are explored for anti-emetic, antimicrobial, and enzyme-inhibitory activities. For instance, 4-hydroxy-N-methylbenzamide derivatives have been studied for their anti-emetic properties . The amino group in the target compound may confer unique bioactivity, such as enhanced binding to amine receptors or participation in prodrug strategies .

Biological Activity

4-Amino-N-cyclohexyl-N-methylbenzamide (CAS No. 38681-80-0) is an organic compound that has garnered attention for its diverse biological activities. Its structure, characterized by an amide functional group, a cyclohexyl ring, and an amino group at the para position of the benzene ring, contributes to its reactivity and potential therapeutic effects. This article reviews the biological activity of this compound, highlighting its pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₄H₂₀N₂O
  • Molecular Weight : 232.32 g/mol
  • Structural Features :
    • Amine group (-NH₂)
    • Benzamide structure
    • Cyclohexyl moiety enhancing lipophilicity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae30 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies demonstrate that it possesses free radical scavenging capabilities, which are essential for preventing oxidative stress-related diseases. Comparative assays with standard antioxidants revealed that this compound showed superior performance in total antioxidant capacity tests.

3. Anticancer Properties

Preliminary research indicates that this compound may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
  • IC₅₀ Value : 225 µM
  • Mechanism : Induction of apoptosis and cell cycle arrest in the S phase, leading to increased lactate dehydrogenase (LDH) levels in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways essential for cellular responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
4-Amino-N-cyclohexyl-3-methylbenzamideC₁₄H₂₀N₂OContains a methyl group at position 3
N,N-DimethylcyclohexylamineC₁₁H₁₅NLacks the benzamide structure
N-Cyclohexyl-N-methylacetamideC₉H₁₅NAcetamide instead of benzamide

Case Studies

Several case studies have explored the effects of similar compounds on biological systems:

  • A study on nitrogen-containing heterocycles revealed promising antibacterial activity against resistant strains.
  • Research involving derivatives of benzamides indicated significant cytotoxic effects on various cancer cell lines, suggesting a pathway for drug development.

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